molecular formula C11H12O3 B3023500 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 42865-03-2

1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No.: B3023500
CAS No.: 42865-03-2
M. Wt: 192.21 g/mol
InChI Key: KGRFDQPMJNJEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group, which is further connected to an ethanone moiety.

Preparation Methods

The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone typically involves the reaction of 3-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring . The general reaction conditions include:

    Reactants: 3-hydroxyacetophenone, epichlorohydrin

    Catalyst/Base: Sodium hydroxide

    Solvent: Dichloromethane or similar organic solvent

    Temperature: Room temperature to slightly elevated temperatures

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, primarily due to the reactive nature of the oxirane ring. Some common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, depending on the nucleophile involved. The molecular targets and pathways involved in its biological activity are related to its ability to form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone can be compared with other epoxide-containing compounds such as:

Properties

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(5-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRFDQPMJNJEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395500
Record name 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42865-03-2
Record name 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.